1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one
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Overview
Description
1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11FOS. It is a derivative of phenylpropanone, where the phenyl ring is substituted with a fluoro group and a methylthio group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one typically involves the reaction of 3-fluoro-2-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone moiety. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the ketone .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as the use of catalytic processes or continuous flow reactors to ensure higher yields and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, although specific applications may still be under research.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methylthio groups can influence the compound’s binding affinity and reactivity. Detailed studies on its mechanism of action are essential to understand its potential effects and applications .
Comparison with Similar Compounds
Similar Compounds
1-(2-(Trifluoromethyl)phenyl)propan-1-one: Similar structure but with a trifluoromethyl group instead of a fluoro and methylthio group.
1-(3-Fluoro-2-(methylthio)phenyl)propan-1-one: Similar structure but with a different position of the ketone group.
Uniqueness
1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one is unique due to the presence of both fluoro and methylthio groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H11FOS |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(3-fluoro-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11FOS/c1-7(12)6-8-4-3-5-9(11)10(8)13-2/h3-5H,6H2,1-2H3 |
InChI Key |
VYDJGECMGHHOKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)F)SC |
Origin of Product |
United States |
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